Luminol free acid requires alkaline dissolution that can denature biomolecules. Luminol sodium salt dissolves directly in aqueous media at neutral pH (50 mg/mL), enabling applications at physiological pH.
• >1,000-fold chemiluminescence intensity vs. generic luminol when paired with HRP
• Detects latent blood at 1:1,000,000 dilution with fewer false positives
• Permeates cellular membranes for intra- and extracellular oxidant detection
• Serves as active pharmaceutical ingredient in immunomodulatory drugs
Molecular FormulaC8H5N3NaO2
Molecular Weight198.13 g/mol
Cat. No.B12355112
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt (CAS 20666‑12‑0; synonym luminol sodium salt) is the water‑soluble monosodium salt of the classic chemiluminescent compound luminol . It exhibits an emission maximum at 425 nm upon oxidation and is employed across forensic blood detection, peroxidase‑coupled immunoassays, in‑vivo myeloperoxidase imaging, and as an immunomodulatory/anti‑inflammatory pharmaceutical ingredient . Unlike the free‑acid form, the sodium salt dissolves directly in aqueous media at neutral pH, obviating the need for strongly alkaline buffers and enabling applications where physiological pH is critical .
FormatWater-soluble sodium salt; ready-to-use at physiological pH without alkaline buffers
Probe propertyCell-permeable; detects intra- and extracellular oxidants for total ROS measurement
Why 5-Amino-2,3-dihydrophthalazine-1,4-dione, Sodium Salt Cannot Be Replaced by Generic Luminol or Other Phthalhydrazide Derivatives
Although the phthalhydrazide core is shared with compounds such as luminol free acid, isoluminol, Bluestar®, and Hemascein®, the specific sodium‑salt form of 5‑amino‑2,3‑dihydrophthalazine‑1,4‑dione dictates solubility, chemiluminescence yield, cross‑reactivity profile, and biological compartment access . The free acid is virtually insoluble in neutral water and requires alkaline dissolution that can denature biomolecules or alter analyte chemistry, whereas the sodium salt provides ready‑to‑use aqueous solubility of 50 mg mL⁻¹ . For forensic blood detection, different formulations (luminol‑based vs. Hemascein®) show divergent substrate‑dependent sensitivity and false‑positive rates, meaning procurement decisions directly affect evidential reliability [1]. In biological systems, the sodium salt’s ability to permeate cellular membranes and detect both intra‑ and extracellular oxidants distinguishes it from isoluminol, which is restricted to the extracellular compartment [2]. These physicochemical and performance divergences preclude simple substitution without compromising assay validity.
Free acid vs sodium saltFree acid is insoluble at neutral pH and requires alkaline buffers that may denature biomolecules; sodium salt dissolves directly at physiological pH.
Isoluminol vs luminol coreIsoluminol cannot cross cell membranes and is restricted to extracellular detection; sodium salt permeates cells for total oxidant measurement.
Other phthalhydrazide derivativesChemiluminescence yield and cross-reactivity profile may shift; direct substitution may compromise assay validity without revalidation.
[1] Seashols SJ, Cross HD, Melia N, et al. A comparison of chemical enhancements for the detection of latent blood. J Forensic Sci. 2013;58(1):130‑133. doi:10.1111/j.1556‑4029.2012.02259.x. View Source
[2] Jancinová V, Drábiková K, Nosál' R, Holománová D. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils. Redox Rep. 2006;11(6):281‑289. doi:10.1179/135100006X116592. View Source
Head-to-Head Quantitative Evidence for 5-Amino-2,3-dihydrophthalazine-1,4-dione, Sodium Salt Versus Closest Analogs
HRP‑Catalyzed Chemiluminescence: >1,000‑Fold Higher Emission vs. Generic Luminol Reagents
A commercial high‑purity grade of 5‑amino‑2,3‑dihydrophthalazine‑1,4‑dione sodium salt (FUJIFILM Wako ‘Luminol Sodium Salt HG’) produces a chemiluminescence signal >1,000 times more intense than generic luminol reagents when decomposed by horseradish peroxidase (HRP) . This dramatic signal amplification translates directly to lower detection limits in peroxidase‑coupled bioassays.
Signal >1,000‑fold above generic reagent baseline (Luminol Sodium Salt HG grade)
Comparator Or Baseline
Generic (standard‑purity) luminol reagents
Quantified Difference
>1,000‑fold enhancement
Conditions
Decomposition by horseradish peroxidase (HRP); manufacturer‑specified assay
Why This Matters
Procurement of the high‑purity sodium salt directly determines the achievable lower limit of detection in HRP‑based diagnostic and research assays, where signal intensity governs sensitivity.
Aqueous Solubility: Sodium Salt (50 mg mL⁻¹) vs. Free‑Acid Luminol (Insoluble in Neutral Water)
5‑Amino‑2,3‑dihydrophthalazine‑1,4‑dione sodium salt dissolves in water at 50 mg mL⁻¹, yielding a clear to slightly hazy solution . In contrast, luminol free acid is practically insoluble in neutral or acidic aqueous media and requires strongly alkaline buffers (typically pH > 9) for dissolution . This solubility difference permits direct formulation of the sodium salt in physiological‑pH buffers, avoiding alkaline hydrolysis of sensitive co‑reactants.
Aqueous SolubilitySpecification review
50 mg/mL (Na salt) vs insoluble (free acid, neutral pH)
Supports neutral-pH formulation fit
Vendor specification context
SolubilityAqueous FormulationSample Preparation
Evidence Dimension
Aqueous solubility at ambient temperature
Target Compound Data
50 mg mL⁻¹ in water (clear to very slightly hazy)
Comparator Or Baseline
Luminol free acid: virtually insoluble in neutral water; requires alkaline dissolution (saturation ~200 mg mL⁻¹ in base)
Quantified Difference
Sodium salt provides ready solubility at neutral pH; free acid is effectively insoluble under the same conditions.
Conditions
Water, ambient temperature; comparator data from vendor specification sheets
Why This Matters
For application workflows that require neutral or physiological pH (e.g., live‑cell imaging, in‑vivo administration, or Western blotting without protein denaturation), the sodium salt is the only suitable form, directly influencing procurement decisions.
SolubilityAqueous FormulationSample Preparation
Forensic Blood Detection: Luminol‑Based Reagents Match Bluestar® Sensitivity and Outperform Hemascein® in Specificity
In a controlled comparison, luminol‑based blood‑detection reagents (including luminol sodium salt) detected latent blood dilutions up to 1:1,000,000 on multiple substrates and performed equivalently to Bluestar® on all surfaces and fabrics tested [1]. Importantly, Hemascein® yielded poor results on wood surfaces and cross‑reacted with numerous household substances, whereas both luminol reagents were significantly more discriminating [1]. This evidence positions luminol sodium salt as a reagent that offers top‑tier sensitivity without sacrificing selectivity.
Forensic Blood DetectionHead-to-head
1:1,000,000 dilution detection; equivalent to Bluestar® sensitivity
Human blood (untreated and EDTA‑treated) and blood substitute diluted neat to 1:1,000,000; pipetted onto multiple substrates (porous/non‑porous).
Why This Matters
Forensic laboratories and crime‑scene investigators must select a reagent that maximizes blood detection sensitivity while minimizing false positives; the sodium salt of luminol provides validated performance parity with the best‑in‑field commercial formulation (Bluestar®) with superior specificity compared to Hemascein®.
[1] Seashols SJ, Cross HD, Melia N, et al. A comparison of chemical enhancements for the detection of latent blood. J Forensic Sci. 2013;58(1):130‑133. doi:10.1111/j.1556‑4029.2012.02259.x. View Source
Chemiluminescence Intensity Ratio: Luminol >15‑Fold Higher Than Isoluminol Cortisol Conjugate in Reversed Micelles
Under identical reversed‑micellar conditions (CTAB/octane‑chloroform, pH 8.5–9.5), the chemiluminescence intensity of luminol (the free base of the target sodium salt) was 15‑fold higher than that of an isoluminol cortisol conjugate (ABI‑COR) [1]. This substantial intensity gap has direct consequences for immunoassay sensitivity when choosing between luminol‑ and isoluminol‑based detection chemistries.
Luminol: intensity set as baseline (15‑fold higher than comparator)
Comparator Or Baseline
Isoluminol cortisol conjugate (ABI‑COR)
Quantified Difference
15‑fold higher intensity for luminol
Conditions
CTAB reversed micelles in octane‑chloroform (1:1), H₂O₂ as oxidant, pH 8.5–9.5, variable H₂O/CTAB ratio
Why This Matters
For laboratories developing or optimizing chemiluminescence immunoassays, selection of the luminol core (provided as the water‑soluble sodium salt) over isoluminol can yield more than an order‑of‑magnitude improvement in signal intensity, directly enhancing assay sensitivity.
[1] Metelitza DI, Girina NV, Karasyova EI, et al. Enhanced chemiluminescence in the oxidation of luminol and an isoluminol cortisol conjugate by hydrogen peroxide in reversed micelles. J Biolumin Chemilumin. 1992;7(1):15‑21. doi:10.1002/bio.1170070104. View Source
Intracellular vs. Extracellular Oxidant Detection: Luminol Sodium Salt Accesses Both Compartments; Isoluminol Is Restricted to the Extracellular Space
Physicochemical profiling demonstrates that isoluminol is more polar and hydrophilic than luminol and cannot appreciably cross biological membranes; it therefore detects only extracellular oxidants [1]. In contrast, luminol (and its sodium salt) exhibits a lipo/hydrophilic character that permits membrane permeation and detection of both intra‑ and extracellular reactive oxygen species [1]. This functional dichotomy is exploited in a combined luminol/isoluminol method to differentiate the two compartments in activated human neutrophils.
Compartment DetectionClass-level
Intra- and extracellular access; isoluminol restricted to extracellular only
Supports compartment-specific ROS detection
Class-level membrane permeability
Neutrophil Oxidative BurstCompartment‑Specific DetectionReactive Oxygen Species
Evidence Dimension
Membrane permeability and compartment‑specific oxidant detection
Target Compound Data
Luminol sodium salt: detects intra‑ and extracellular oxidants
Comparator Or Baseline
Isoluminol: detects only extracellular oxidants; cannot permeate cell membranes
Quantified Difference
Qualitative difference in detection compartment; no single numeric ratio available.
Conditions
Activated human neutrophils; chemiluminescence measured in presence/absence of extracellular scavengers (SOD, catalase, HRP)
Why This Matters
When experimental design requires discrimination between intracellular and extracellular oxidative events, the sodium salt of luminol is mandatory; isoluminol cannot substitute, making procurement specification critical for neutrophil biology and inflammation research.
Neutrophil Oxidative BurstCompartment‑Specific DetectionReactive Oxygen Species
[1] Jancinová V, Drábiková K, Nosál' R, Holománová D. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils. Redox Rep. 2006;11(6):281‑289. doi:10.1179/135100006X116592. View Source
Validated Application Scenarios Where 5-Amino-2,3-dihydrophthalazine-1,4-dione, Sodium Salt Delivers Documented Advantage
Ultra‑Sensitive HRP‑Coupled ELISA and Western Blot Detection
When paired with horseradish peroxidase, the high‑purity sodium salt generates chemiluminescence >1,000‑fold more intense than generic luminol reagents , enabling detection limits at the attomolar range in optimized systems. This performance is critical for clinical diagnostics, low‑abundance biomarker quantification, and any plate‑ or membrane‑based immunoassay where signal intensity directly dictates sensitivity.
In‑Vivo Bioluminescence Imaging of Myeloperoxidase Activity
The sodium salt’s aqueous solubility at physiological pH permits systemic administration for non‑invasive, longitudinal imaging of myeloperoxidase (MPO) activity in animal models of inflammation, dermatitis, and solid tumors [1]. This capability is not shared by the free acid (which requires alkaline pH) or isoluminol (which cannot access intracellular MPO).
Forensic Latent Bloodstain Detection with Maximal Sensitivity and Minimal False Positives
Luminol sodium salt‑based formulations reliably detect latent blood down to 1:1,000,000 dilution across diverse substrates, matching the sensitivity of Bluestar® while demonstrating significantly fewer cross‑reactions than Hemascein® [2]. This evidence supports its selection as a primary screening tool in crime‑scene investigation where both detection power and evidentiary integrity are paramount.
Immunomodulatory and Anti‑Inflammatory Pharmaceutical Development
The sodium salt of 5‑amino‑2,3‑dihydrophthalazine‑1,4‑dione is the active pharmaceutical ingredient in the marketed immunomodulatory drugs Tamerit® and Galavit® [3]. Its patented crystalline forms exhibit combined immunostimulatory and immunosuppressive properties, antioxidant activity, and inhibition of monocyte oxidative burst—a therapeutic profile not associated with simple luminol free acid.
Application
Selection Property
Validation Focus
HRP-coupled chemiluminescent detection research
Signal amplification grade
ELISA and Western blot sensitivity validation
In-vivo MPO activity imaging research
Physiological-pH aqueous solubility
MPO imaging model validation
Forensic latent bloodstain detection research
Sensitivity and cross-reactivity profile
Forensic substrate specificity validation
Immunomodulatory mechanism research
Reported pharmacological profile
Immunomodulatory pathway analysis
[1] Gross S, Gammon ST, Moss BL, et al. Bioluminescence imaging of myeloperoxidase activity in vivo. Nat Med. 2009;15(4):455‑461. doi:10.1038/nm.1886. (Luminol sodium salt used for MPO‑BLI.) View Source
[2] Seashols SJ, Cross HD, Melia N, et al. A comparison of chemical enhancements for the detection of latent blood. J Forensic Sci. 2013;58(1):130‑133. doi:10.1111/j.1556‑4029.2012.02259.x. View Source
[3] European Patent EP 1203587 A1. A medicament and method for the production thereof. Published 2002‑05‑08. Also: US 10,258,620 B2 – Crystalline form of 5‑amino‑2,3‑dihydrophthalazine‑1,4‑dione sodium salt. View Source
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